3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride

Description

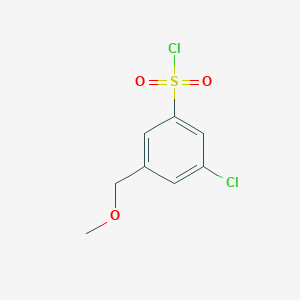

3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride (CAS 1549060-12-9) is a sulfonyl chloride derivative with the molecular formula C₈H₈Cl₂O₃S and molecular weight 255.12 . Its structure features a chlorine atom at position 3, a methoxymethyl (-OCH₂OCH₃) group at position 5, and a sulfonyl chloride (-SO₂Cl) functional group at position 1. This compound is classified as hazardous (H314: Causes severe skin burns and eye damage) and requires careful handling under safety protocols (UN 3265, Class 8, Packing Group II) .

Properties

IUPAC Name |

3-chloro-5-(methoxymethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3S/c1-13-5-6-2-7(9)4-8(3-6)14(10,11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVUISRGWFLLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC(=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 3-Chloro-5-(methoxymethyl)benzene

The key step involves the chlorosulfonation of 3-chloro-5-(methoxymethyl)benzene to yield the sulfonyl chloride derivative.

-

- Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as the sulfonating agent.

- Reaction temperature is typically maintained between 0 °C to 50 °C to control regioselectivity and prevent decomposition.

- Solvents such as dichloromethane or chloroform may be used as inert reaction media.

-

- The starting aromatic compound is dissolved or suspended in the solvent.

- Chlorosulfonic acid or sulfuryl chloride is added dropwise under stirring and cooling.

- The reaction mixture is stirred for several hours, monitoring the progress by TLC or NMR.

- After completion, the reaction mixture is quenched by careful addition of ice-cold water or a suitable base to isolate the sulfonyl chloride.

-

- The crude sulfonyl chloride is extracted into an organic solvent such as diethyl ether.

- The organic layer is washed with water and dried over anhydrous magnesium sulfate or sodium sulfate.

- Concentration under reduced pressure using a rotary evaporator yields the sulfonyl chloride as a solid or oil.

- Further purification by recrystallization from hexanes/tetrahydrofuran mixtures improves purity.

Alternative Methods

Use of Phosphorus Pentachloride (PCl5):

Sulfonic acid precursors can be converted to sulfonyl chlorides by treatment with PCl5 in an inert solvent such as dichloromethane. The reaction proceeds at low temperature (0–5 °C) to minimize side reactions.Sulfuryl Dichloride (SO2Cl2) Method:

Direct chlorination of sulfonic acid or sulfonate salts with sulfuryl dichloride is a mild and effective method. This method offers good yields and avoids harsher conditions.Oxidative Chlorination:

Some protocols involve oxidation of thiol or sulfide precursors followed by chlorination to form sulfonyl chlorides. This method is less common for this compound but may be applicable depending on the substrate.

Representative Experimental Data and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorosulfonation with ClSO3H | 0–25 °C, 4 hours, DCM solvent | 80–90 | Light green solid, stable under argon |

| Conversion of sulfonic acid with PCl5 | 0–5 °C, 2 hours, DCM solvent | 75–85 | Requires careful temperature control |

| Sulfuryl chloride chlorination | Room temperature, 3 hours | 70–80 | Mild conditions, good selectivity |

- Example from literature: A sulfonyl chloride intermediate was obtained as a light green solid in 86% yield by reaction with chlorosulfonic acid, followed by washing with cold diethyl ether and drying under vacuum at -10 °C.

Analytical Characterization

NMR Spectroscopy:

Proton and carbon NMR confirm the substitution pattern and integrity of the methoxymethyl and chloro substituents. Typical chemical shifts include singlets for methoxymethyl protons and aromatic protons showing characteristic splitting patterns.Infrared Spectroscopy (IR):

Strong absorption bands around 1350–1355 cm^-1 and 1160–1170 cm^-1 correspond to the symmetric and asymmetric stretching of the sulfonyl group (SO2). The S-Cl bond shows characteristic absorptions near 550–600 cm^-1.Mass Spectrometry:

Low-resolution MS using APCI+ or ESI+ ionization modes shows molecular ion peaks consistent with the sulfonyl chloride structure.Physical Properties:

The compound is typically a solid at room temperature, with stability improved by storage under inert atmosphere at low temperature (-20 °C) to prevent decomposition.

Summary Table of Preparation Methods

| Method | Reagents | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Chlorosulfonic acid method | ClSO3H | DCM, CHCl3 | 0–25 °C | 80–90 | High yield, straightforward | Corrosive reagent, exothermic |

| PCl5 chlorination | PCl5 | DCM | 0–5 °C | 75–85 | Good selectivity | Requires strict temperature control |

| Sulfuryl chloride method | SO2Cl2 | DCM or inert solvents | RT | 70–80 | Mild conditions, less corrosive | Moderate yield |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Hydrolysis: The compound can hydrolyze in the presence of water to form 3-Chloro-5-(methoxymethyl)benzenesulfonic acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of sulfonic acids.

Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: Employed in the modification of biomolecules to study their functions and interactions.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can modify proteins by reacting with amino groups, thereby altering their function.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural and physicochemical differences between 3-chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride and analogous sulfonyl chlorides:

Key Observations:

- Substituent Effects : The methoxymethyl group in the target compound introduces steric bulk and moderate electron-donating effects compared to the electron-withdrawing trifluoromethyl (-CF₃) group in the analog . This difference impacts reactivity in nucleophilic substitution reactions.

- Molecular Weight : The trifluoromethyl analog has a higher molecular weight (279.06 vs. 255.12) due to fluorine atoms, while the methylcarbamoyl derivative (298.15) is heavier due to the amide group .

- Hazard Profile : Both the target compound and the trifluoromethyl analog are Class 8 corrosives, but the latter has a lower hazard tier (PG III vs. PG II), suggesting milder handling requirements .

Biological Activity

3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize the current understanding of its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C9H10ClO2S

- Molecular Weight : 220.69 g/mol

- CAS Number : 1549060-12-9

Structural Representation

The compound features a chloro group and a methoxymethyl substituent on a benzene ring, which is crucial for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial activity. A study highlighted the synthesis of various sulfonyl phenoxides, which demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural analogs have shown promise in similar applications.

Table 1: Antimicrobial Activity of Sulfonyl Compounds

| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| Compound A | Moderate (e.g., MSSA) | Weak (e.g., E. coli) | Moderate (C. albicans) |

| Compound B | Strong (e.g., MRSA) | Moderate (K. pneumoniae) | Weak |

| This compound | TBD | TBD | TBD |

The mechanism by which sulfonyl chlorides exert their biological effects often involves the formation of covalent bonds with nucleophilic sites in microbial cells, leading to disruption of essential cellular functions. This includes interference with enzyme activities and structural proteins, ultimately resulting in cell death or inhibition of growth.

Case Studies

- Antimicrobial Screening : A study synthesized several sulfonyl phenoxides and evaluated their antimicrobial properties against various pathogens. The results indicated that compounds with similar structures to this compound exhibited moderate to strong antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Antifungal Activity : In another investigation, the antifungal properties of sulfonyl derivatives were assessed against Candida species. The findings suggested that modifications in the sulfonyl group could enhance antifungal efficacy, indicating a potential pathway for optimizing the activity of this compound .

Synthetic Routes

The synthesis of this compound typically involves the chlorination of methoxymethyl-substituted benzene followed by sulfonation reactions. These processes can be optimized to yield high-purity products suitable for biological testing.

Potential Applications

Given its antimicrobial properties, this compound could be explored further as a lead compound for developing new antibiotics or antifungal agents. Additionally, its reactivity as a sulfonyl chloride makes it a valuable intermediate in organic synthesis for producing more complex pharmaceuticals.

Q & A

Q. What are the common synthetic routes for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride?

The synthesis typically involves chlorosulfonation of a substituted benzene precursor. For example, sulfonyl chlorides are often prepared by reacting aromatic compounds with chlorosulfonic acid (ClSO₃H) under controlled conditions. Evidence from sulfonamide synthesis (e.g., reacting aminopyrazole with sulfonyl chlorides in anhydrous dichloromethane at 0–5°C) suggests that inert atmospheres and low temperatures are critical to avoid side reactions . Post-synthesis purification via recrystallization or chromatography is recommended to achieve high purity (>95%) .

Q. How should this compound be characterized to confirm its structural integrity?

Key characterization methods include:

- ¹H/¹³C NMR : To verify substitution patterns and methoxymethyl group integrity.

- FT-IR : Identification of sulfonyl chloride (S=O stretching at ~1370–1350 cm⁻¹ and ~1170–1150 cm⁻¹) and C-Cl bonds.

- LC-MS or HRMS : To confirm molecular weight and detect impurities.

Cross-referencing with computational data (e.g., InChIKey or canonical SMILES from PubChem) ensures accuracy .

Q. What are the stability considerations for storing this compound?

this compound is moisture-sensitive. Store under anhydrous conditions (e.g., sealed with molecular sieves) at 2–8°C in amber glass to prevent photodegradation. Avoid contact with amines or alcohols, which can trigger nucleophilic substitution .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in sulfonamide couplings?

Optimization strategies include:

- Solvent Choice : Use aprotic solvents (e.g., dichloromethane or THF) to stabilize the sulfonyl chloride intermediate.

- Temperature Control : Maintain reactions at 0–5°C to minimize hydrolysis.

- Stoichiometry : Use a 1.2–1.5 molar excess of the nucleophile (e.g., amine or pyrazole derivatives) to drive the reaction to completion, as demonstrated in syntheses of sulfonamide-pyridine derivatives (85% yield) .

Monitor reaction progress via TLC or in-situ IR to identify quenching points.

Q. How does the methoxymethyl substituent influence reactivity compared to other sulfonyl chlorides?

The methoxymethyl group (-CH₂OCH₃) introduces steric hindrance and electron-donating effects, which can slow electrophilic substitution but enhance stability. Comparative studies with methyl- or nitro-substituted sulfonyl chlorides show that methoxymethyl derivatives exhibit moderate reactivity, making them suitable for stepwise functionalization in multi-step syntheses .

Q. How to address contradictory spectral data in reaction byproduct analysis?

Contradictions (e.g., unexpected LC-MS peaks or NMR shifts) may arise from hydrolysis products or dimerization. Mitigation steps:

- Isolation and Characterization : Use preparative HPLC to isolate byproducts and analyze via HRMS/2D NMR.

- Kinetic Studies : Track reaction intermediates under varying conditions (pH, temperature) to identify degradation pathways.

For example, unreacted sulfonyl chloride may hydrolyze to sulfonic acid under humid conditions, detectable by IR loss of S=O bands .

Q. What strategies resolve low reactivity in peptide modification applications?

If the compound exhibits low reactivity with biomolecules:

- Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) to enhance sulfonamide bond formation.

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to improve solubility of peptide substrates.

- pH Adjustment : Conduct reactions at pH 7–8 to deprotonate amino groups without hydrolyzing the sulfonyl chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.